An In-depth Technical Guide to 3-O-Hydroxyethyl-D-glucose: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 3-O-Hydroxyethyl-D-glucose: Structure, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 3-O-Hydroxyethyl-D-glucose, a modified monosaccharide of interest to researchers, scientists, and professionals in drug development. This document delves into its chemical structure, physicochemical properties, synthesis, and potential applications, offering field-proven insights and methodologies.
Introduction: The Significance of Modified Monosaccharides
Monosaccharides, the fundamental units of carbohydrates, play a pivotal role in numerous biological processes. The chemical modification of these simple sugars, such as D-glucose, can lead to novel compounds with unique properties and functionalities. The introduction of a hydroxyethyl group at the C3 position of D-glucose yields 3-O-Hydroxyethyl-D-glucose, a molecule with altered polarity, solubility, and potential for further chemical derivatization. Understanding the characteristics of such modified monosaccharides is crucial for their application in various scientific domains, including drug delivery, biocompatible materials, and as metabolic probes. While less common than its methylated counterpart, 3-O-methyl-D-glucose, the hydroxyethyl derivative offers a terminal hydroxyl group, providing a reactive site for further functionalization.
Chemical Structure and Nomenclature
3-O-Hydroxyethyl-D-glucose is a derivative of D-glucose where the hydroxyl group at the C3 position is ether-linked to a 2-hydroxyethyl group.
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IUPAC Name: (2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-(2-hydroxyethoxy)hexanal
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CAS Number: 25018-14-8[1]
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Molecular Formula: C₈H₁₆O₇
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Molecular Weight: 224.21 g/mol [1]
The core structure is that of D-glucose, which exists in equilibrium between its open-chain aldehyde form and, more predominantly in solution, its cyclic hemiacetal forms (pyranose and furanose).[2] The presence of the hydroxyethyl group at the C3 position can influence the equilibrium between the α and β anomers of the glucopyranose form.[2]
Physicochemical Properties
Detailed experimental data for 3-O-Hydroxyethyl-D-glucose is not extensively available in the public domain. However, based on its structure and data from commercial suppliers, as well as by analogy to D-glucose and related derivatives, we can summarize its key properties.
| Property | Value/Description | Source/Rationale |
| Appearance | White to yellow powder or crystalline solid. | [1] |
| Purity (HPLC) | ≥ 98% | [1] |
| Solubility | Expected to be highly soluble in water and polar organic solvents like DMSO. | Inferred from the high solubility of D-glucose and the hydrophilic nature of the hydroxyethyl group. |
| Stereochemistry | As a derivative of D-glucose, it retains the stereochemical configuration of the parent molecule. | Based on its nomenclature and synthetic origin from D-glucose. |
| Anomeric Forms | In solution, it is expected to exist as an equilibrium mixture of α and β anomers. | This is a characteristic property of glucose and its derivatives in solution.[2] |
Synthesis of 3-O-Hydroxyethyl-D-glucose: A Methodological Approach
The synthesis of specifically substituted glucose ethers requires a strategic approach involving the protection of other hydroxyl groups to ensure regioselectivity. A common strategy involves the use of protecting groups to shield the more reactive hydroxyls, allowing for selective alkylation of the desired position.
Conceptual Synthesis Workflow
A plausible synthetic route to 3-O-Hydroxyethyl-D-glucose involves the following key steps:
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Protection of D-glucose: The hydroxyl groups at C1, C2, C5, and C6 of D-glucose are protected to leave the C3 hydroxyl group available for reaction. A common protecting group for this purpose is the formation of a di-O-isopropylidene derivative, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
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Hydroxyethylation: The free hydroxyl group at the C3 position is then reacted with a suitable hydroxyethylating agent.
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Deprotection: The protecting groups are removed under acidic conditions to yield the final product, 3-O-Hydroxyethyl-D-glucose.
Caption: Conceptual workflow for the synthesis of 3-O-Hydroxyethyl-D-glucose.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for the selective alkylation of glucose and the synthesis of related iodo-derivatives.[3]
Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
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Rationale: This step protects all but the C3 hydroxyl group, making it the sole reactive site for the subsequent etherification. The use of acetone with an acid catalyst is a standard procedure for forming isopropylidene acetals with cis-diols.[4]
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Suspend anhydrous D-glucose in anhydrous acetone.
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Add a catalytic amount of a strong acid (e.g., sulfuric acid or a Lewis acid like boron trifluoride etherate).[4]
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Stir the mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC).
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Neutralize the acid catalyst with a base (e.g., sodium bicarbonate).
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Filter the reaction mixture and evaporate the solvent under reduced pressure.
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Purify the resulting solid by recrystallization to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Step 2: Hydroxyethylation of the Protected Glucose
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Rationale: This step introduces the hydroxyethyl group at the C3 position. The choice of a protected hydroxyethylating agent, such as 2-(vinyloxy)ethanol followed by hydrolysis, or direct reaction with ethylene oxide or a 2-haloethanol, can be employed. The use of a strong base is necessary to deprotonate the C3 hydroxyl, forming a more nucleophilic alkoxide.
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Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).
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Add a strong base, such as sodium hydride, to deprotonate the C3 hydroxyl group.
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Slowly add a suitable hydroxyethylating agent (e.g., 2-bromoethanol or ethylene oxide).
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Stir the reaction mixture at an appropriate temperature until the starting material is consumed (monitored by TLC).
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Quench the reaction carefully with water or a saturated ammonium chloride solution.
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Extract the product into an organic solvent and purify by column chromatography.
Step 3: Deprotection to Yield 3-O-Hydroxyethyl-D-glucose
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Rationale: The final step involves the removal of the isopropylidene protecting groups to reveal the free hydroxyl groups of the glucose moiety. This is typically achieved by acid-catalyzed hydrolysis.
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Dissolve the purified 3-O-(2-hydroxyethyl)-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in an aqueous acidic solution (e.g., dilute hydrochloric acid or acetic acid).
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Heat the mixture gently to facilitate the hydrolysis of the acetal groups.
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Monitor the reaction by TLC until the starting material is no longer present.
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Neutralize the acid and remove the solvent under reduced pressure.
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Purify the final product, 3-O-Hydroxyethyl-D-glucose, by chromatography or recrystallization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR: The ¹H-NMR spectrum is expected to be complex due to the presence of multiple chiral centers and the anomeric equilibrium.[5][6] Key expected signals would include:
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Anomeric protons (H-1) appearing as doublets in the region of δ 4.5-5.5 ppm, with distinct signals for the α and β anomers.
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Protons of the glucose ring and the hydroxymethyl group (H-2 to H-6) resonating between δ 3.0 and 4.0 ppm.
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Signals corresponding to the methylene protons of the hydroxyethyl group (-O-CH₂-CH₂-OH), likely appearing as multiplets in the region of δ 3.5-4.0 ppm.
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A commercial supplier confirms that the ¹H-NMR spectrum corresponds to the assigned structure.[1]
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¹³C-NMR: The ¹³C-NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.
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The anomeric carbon (C-1) would be the most downfield signal, typically in the range of δ 90-100 ppm.[6]
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The other carbons of the glucose ring (C-2 to C-5) would resonate between δ 70 and 80 ppm.[6]
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The C-6 carbon would appear around δ 60-65 ppm.[6]
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The two carbons of the hydroxyethyl group would be expected in the region of δ 60-75 ppm.
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Mass Spectrometry (MS)
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Electrospray Ionization (ESI-MS): This technique would be suitable for determining the molecular weight of the compound. The expected [M+Na]⁺ adduct would have an m/z of 247.08.
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Tandem MS (MS/MS): Fragmentation analysis would likely show characteristic losses of water molecules and fragmentation of the glucose ring and the hydroxyethyl side chain, providing structural confirmation.
Potential Applications in Research and Drug Development
While specific applications of 3-O-Hydroxyethyl-D-glucose are not yet widely documented, its structure suggests several potential areas of utility, particularly by analogy to related compounds like hydroxyethyl starch (HES) and other modified sugars.
Drug Delivery and Bioconjugation
The presence of a terminal hydroxyl group on the hydroxyethyl moiety provides a convenient handle for further chemical modification. This allows for the conjugation of drugs, imaging agents, or targeting ligands. The overall hydrophilic nature of the molecule could enhance the aqueous solubility of poorly soluble drugs. The parent polymer, HES, is used in drug delivery systems, suggesting the monomeric unit may also have favorable properties.[7][8][9]
Caption: Potential role of 3-O-Hydroxyethyl-D-glucose in drug delivery.
Probing Glucose Transport and Metabolism
Modified glucose analogues are valuable tools for studying glucose transport mechanisms. For instance, 3-O-methyl-D-glucose is a known substrate for glucose transporters but is not metabolized, making it useful for transport studies. It is plausible that 3-O-Hydroxyethyl-D-glucose could serve a similar purpose. Its potential interaction with glucose transporters and subsequent metabolic fate would be a valuable area of investigation.
Development of Biocompatible Materials
The hydroxyethylation of polysaccharides like cellulose and starch is a well-established method to produce biocompatible and water-soluble polymers used in a variety of pharmaceutical and biomedical applications, including hydrogels and thickening agents.[9][10] As the monomeric unit, 3-O-Hydroxyethyl-D-glucose could be a building block for the synthesis of novel, well-defined biocompatible polymers or as a component in the formulation of biomaterials.
Conclusion and Future Perspectives
3-O-Hydroxyethyl-D-glucose represents a structurally interesting modification of a fundamental biomolecule. While detailed characterization and application studies are currently limited in the public domain, its chemical features suggest significant potential. The presence of a reactive hydroxyl group on the C3 side chain opens avenues for the creation of novel bioconjugates and materials. Future research should focus on a more detailed elucidation of its physicochemical properties, the development of optimized and scalable synthetic routes, and the exploration of its biological activities, particularly its interaction with glucose transporters and its potential as a building block for drug delivery systems. As the demand for biocompatible and functionalized molecules grows, we anticipate that derivatives such as 3-O-Hydroxyethyl-D-glucose will garner increasing interest from the scientific community.
References
- So, M., Rattanapan, A., & Parnham, M. J. (2026). Pteridium aquilinum (L.) Kuhn—A Review of Its Toxicology, Pharmacology, and Phytochemistry. Plants, 15(3), 469.
-
Carl ROTH. (n.d.). 3-O-Hydroxyethyl-D-glucose, 1 g, CAS No. 25018-14-8. Retrieved February 9, 2026, from [Link]
- Roberts, J. D., & Caserio, M. C. (2021, July 31). 20.3: The Structure and Properties of D-Glucose. Chemistry LibreTexts.
- Klingler, F. D., & Psiorz, M. (1996). Process for preparing 1,2-5,6-diacetone-D-glucose. U.S.
- Ziegler, T., & Stey, G. (2025, August 6). Synthesis of 3,4,6-Tri-O-methyl-D-glucose, -D-galactose, and -D-mannose.
- PubChem. (n.d.). 3-deoxy-D-glucose.
- Myburgh, J. A., & Mythen, M. G. (2013). Effect of hydroxyethyl starch on blood glucose levels. Critical Care, 17(5), 183.
- Rivlin, M., & Navon, G. (2018). 3-O-Methyl-D-glucose mutarotation and proton exchange rates assessed by 13C, 1H NMR and by chemical exchange saturation transfer and spin lock measurements. Journal of Biomolecular NMR, 72(3-4), 131-140.
- O'Brien, M., & O'Connor, K. (2015). Nuclear Magnetic Resonance (NMR) Analysis of D-(+)-Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. IOSR Journal of Applied Chemistry, 8(7), 45-51.
- PubChem. (n.d.). 3-o-Hydroxypropyl-D-glucose.
- Kasaai, M. R. (2018). Pharmaceutical and Medicinal Applications for a Derivative of Starch, Hydroxyethyl Starch: A Global View. Journal of Pharmaceutical Sciences, 107(12), 2969-2980.
- Bignan, G., Morin, C., & Vidal, M. (1993). Synthesis of 3-O-(iodoethyl)-D-glucose, a stable iodo derivative of D-glucose for medical imaging.
- Li, Y., et al. (2021). Effect of hydroxyethyl starch on drug stability in sustained-release microspheres. International Journal of Pharmaceutics, 609, 121163.
- Pana, A. M., et al. (2011). 1H-NMR spectrum of D-glucose oligomer.
- The Chemistry Classroom. (2020, May 28). Kiliani Fischer synthesis | Interconversion of Aldopentose to Aldohexose | Arabinose to Glucose [Video]. YouTube.
- IOSR Journals. (2015). Nuclear Magnetic Resonance (NMR) Analysis of D - (+)
- MassBank. (2017, November 29). D-Glucose.
- Zuben, E. D. S. V., et al. (2022). Hydroxyethylcellulose-Based Hydrogels Containing Liposomes Functionalized with Cell-Penetrating Peptides for Nasal Delivery of Insulin in the Treatment of Diabetes. Pharmaceutics, 14(11), 2492.
- ResearchGate. (n.d.). ESI mass spectrum of D-glucose oligomer.
- ResearchGate. (n.d.). ¹H NMR spectra of the hydroxyl protons of 0.
- HEC. (2013, October 16). Application of HydroxyEthyl Cellulose in Drugs and Food.
- Bekeschus, S., et al. (2022). d-Glucose Oxidation by Cold Atmospheric Plasma-Induced Reactive Species. ACS Omega, 7(35), 30736-30747.
- ECHA. (n.d.).
Sources
- 1. 3-O-Hydroxyethyl-D-glucose, 1 g, CAS No. 25018-14-8 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of 3-O-(iodoethyl)-D-glucose, a stable iodo derivative of D-glucose for medical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. celluloseether.com [celluloseether.com]
- 10. mdpi.com [mdpi.com]
